molecular formula C12H14N2O2 B561974 2-(3',4'-Dihydroxybutyl)quinoxaline CAS No. 80840-08-0

2-(3',4'-Dihydroxybutyl)quinoxaline

Cat. No.: B561974
CAS No.: 80840-08-0
M. Wt: 218.256
InChI Key: NGCLMYCHHSCHBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,4’-Dihydroxybutyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound. This reaction is often carried out under high temperature and strong acid catalyst conditions . Another method involves the use of bentonite clay and ethanol as a reaction medium, which is then concentrated and diluted with water to obtain the desired product .

Industrial Production Methods

Industrial production methods for 2-(3’,4’-Dihydroxybutyl)quinoxaline are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3’,4’-Dihydroxybutyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .

Scientific Research Applications

Antiviral Activity

Research has indicated that quinoxaline derivatives exhibit promising antiviral effects. For instance, certain compounds have shown effectiveness against viruses like Herpes simplex and Hepatitis B. A study highlighted a novel class of quinoxalines that demonstrated significant antiviral activity against coxsackievirus B5 with minimal cytotoxicity, suggesting their potential as therapeutic agents .

Antimicrobial Properties

Quinoxalines have been reported to possess substantial antibacterial and antifungal properties. They have been tested against various bacterial strains, including Mycobacterium tuberculosis, with some derivatives achieving up to 100% inhibition rates. Additionally, quinoxaline compounds have shown effectiveness against several fungal species, indicating their broad-spectrum antimicrobial potential .

Anticancer Effects

The anticancer activity of quinoxaline derivatives is another area of significant interest. Compounds such as 2-(3',4'-Dihydroxybutyl)quinoxaline have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have revealed that specific derivatives can target tubulin polymerization, arrest the cell cycle at critical phases, and ultimately lead to cancer cell death .

Case Study 1: Antiviral Efficacy

A systematic review assessed various quinoxaline derivatives' antiviral activities, focusing on their mechanisms of action against specific viruses. One compound demonstrated a significant reduction in viral plaque formation in vitro, underscoring the potential of quinoxalines in antiviral therapy .

Case Study 2: Anticancer Activity

In another study, a series of substituted pyrrolo[1,2-a]quinoxalines were synthesized and evaluated for their anticancer properties. The most promising compound exhibited potent antiproliferative activity against human cancer cell lines with an IC50 value indicating strong efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3’,4’-Dihydroxybutyl)quinoxaline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dihydroxybutyl side chain allows for unique interactions with biological targets and can be modified to create a variety of derivatives with different activities .

Biological Activity

2-(3',4'-Dihydroxybutyl)quinoxaline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR) based on existing literature.

Chemical Structure and Properties

This compound belongs to the quinoxaline class of compounds, which are characterized by their bicyclic structure comprising two fused aromatic rings. The presence of hydroxyl groups at the 3' and 4' positions of the butyl side chain is significant as it may influence the compound's solubility and reactivity.

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown promising results against various bacterial strains.

  • Mechanism of Action : The mechanism is thought to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic enzymes.
  • Case Study : A study demonstrated that derivatives with hydroxyl substitutions exhibited enhanced antibacterial activity compared to their non-hydroxylated counterparts, suggesting that hydroxyl groups may play a crucial role in binding to bacterial targets .

Antiviral Activity

Research indicates that quinoxaline derivatives can exhibit antiviral properties, particularly against viruses such as Herpes simplex virus and influenza.

  • Efficacy : In vitro assays have shown that certain derivatives can reduce viral plaque formation significantly. For instance, a related quinoxaline derivative demonstrated a reduction in plaque count by 25% at a concentration of 20 µg/mL against Herpes simplex virus .
  • Mechanism : The antiviral activity may be attributed to the ability of these compounds to interfere with viral replication processes or inhibit viral entry into host cells .

Antimycobacterial Activity

The quinoxaline scaffold has also been explored for its potential against Mycobacterium tuberculosis.

  • Structure-Activity Relationship : Studies have shown that modifications at specific positions on the quinoxaline ring can lead to significant changes in antimycobacterial potency. For example, compounds with electron-withdrawing groups at position 7 exhibited improved activity .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have reported MIC values as low as 0.65 µM, indicating strong potential as anti-TB agents .

Research Findings

Biological ActivityCompoundObserved EffectReference
AntibacterialThis compoundInhibition of bacterial growth
AntiviralQuinoxaline derivative25% reduction in plaque formation at 20 µg/mL
AntimycobacterialQuinoxaline derivativeMIC = 0.65 µM against M. tuberculosis

Properties

IUPAC Name

4-quinoxalin-2-ylbutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-4,7,10,15-16H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCLMYCHHSCHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661930
Record name 4-(Quinoxalin-2-yl)butane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80840-08-0
Record name 4-(Quinoxalin-2-yl)butane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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